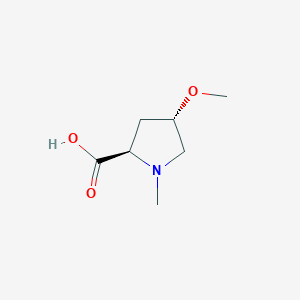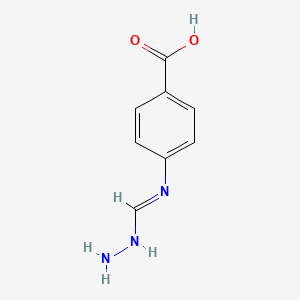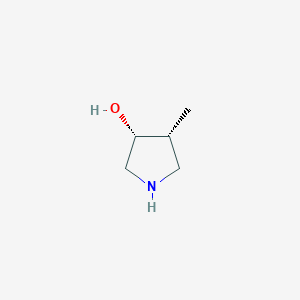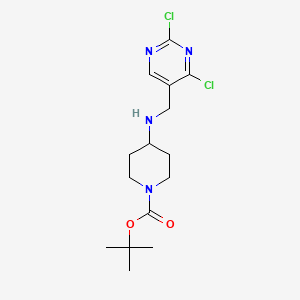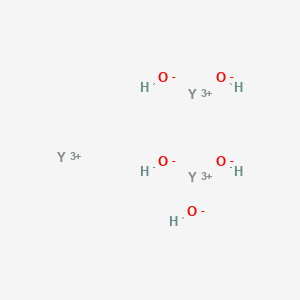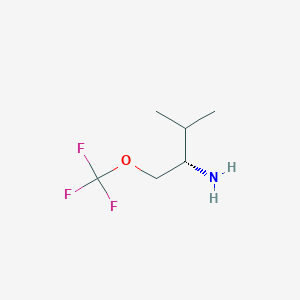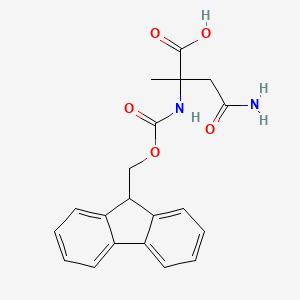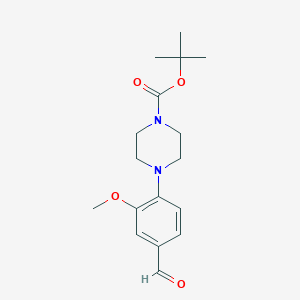
Tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate
描述
Tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate: is an organic compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with a tert-butyl carbamate group and a 4-formyl-2-methoxyphenyl group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the piperazine derivative is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the piperazine derivative with tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Tert-butyl 4-(4-carboxy-2-methoxyphenyl)piperazine-1-carboxylate.
Reduction: Tert-butyl 4-(4-hydroxymethyl-2-methoxyphenyl)piperazine-1-carboxylate.
Substitution: Tert-butyl 4-(4-(substituted)-2-methoxyphenyl)piperazine-1-carboxylate.
科学研究应用
Chemistry
In chemistry, tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting neurological and psychiatric disorders.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as anti-inflammatory, analgesic, and anticancer agents. The presence of the piperazine ring and the formyl group provides a versatile scaffold for the development of bioactive molecules.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for the production of polymers, resins, and coatings.
作用机制
The mechanism of action of tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate: Lacks the formyl group, which may reduce its potential for covalent interactions with proteins.
Tert-butyl 4-(4-hydroxy-2-methoxyphenyl)piperazine-1-carboxylate: Contains a hydroxyl group instead of a formyl group, altering its chemical properties and reactivity.
Uniqueness
Tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate is unique due to the presence of both the formyl and methoxy groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile intermediate for the synthesis of various bioactive compounds.
属性
IUPAC Name |
tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-7-18(8-10-19)14-6-5-13(12-20)11-15(14)22-4/h5-6,11-12H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDOTWVVJJFSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
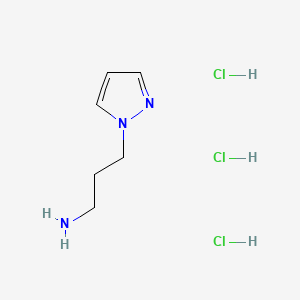
![2-(4-Aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide (2HCl)](/img/structure/B8088504.png)
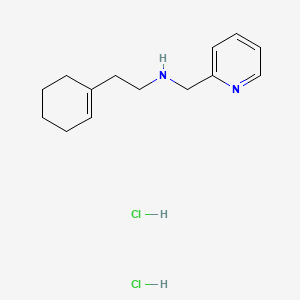
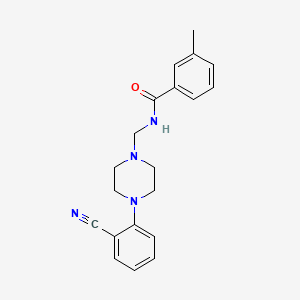
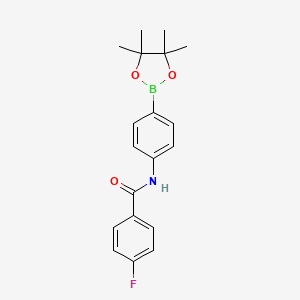
![1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-amine](/img/structure/B8088541.png)
![2-Azaspiro[3.3]heptan-6-one](/img/structure/B8088547.png)
